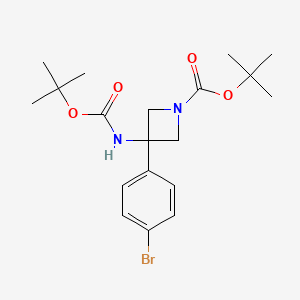
2-Formyl-3-(2-furyl)acrylonitrile
Übersicht
Beschreibung
2-Formyl-3-(2-furyl)acrylonitrile, also known as FAN, is a yellowish crystalline solid. It has a linear formula of C8H5NO2, a CAS number of 148840-19-1, and a molecular weight of 147.135 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H5NO2 . This compound has a molecular weight of 147.135 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives :
- Kato, Kuboyama, and Hirao (1972) conducted studies on the synthesis and steric configurations of 3-(5-Nitro-2-furyl)-2-(2-furyl)acrylonitrile and its bromine derivatives. This research contributes to the understanding of isomerization processes in these compounds, which is fundamental in organic chemistry and material science (Kato, Kuboyama, & Hirao, 1972).
- Šafár̆ et al. (1993) explored the reactions of (E)-2-Formyl-3-(2-furyl)propenenitrile with primary aromatic amines, leading to the synthesis of various substituted propenenitriles. This demonstrates the compound's utility in synthesizing complex organic molecules, which could have applications in pharmaceuticals and material science (Šafár̆ et al., 1993).
Fabrication of Composites :
- Raval, Patel, and Vyas (2002) focused on the fabrication and characterization of glass fiber reinforced composites using derivatives of 2-Formyl-3-(2-furyl)acrylonitrile. This is significant in the field of material sciences, particularly for developing high-performance composites with specific mechanical and thermal properties (Raval, Patel, & Vyas, 2002).
Potential in Organic Synthesis :
- Reddy and Krupadanam (2010) utilized a compound structurally similar to this compound in the facile synthesis of pyrano[2,3-f]flavones and chromones. This illustrates the compound's role in synthesizing complex organic structures, which may have applications in creating new pharmaceuticals or chemical materials (Reddy & Krupadanam, 2010).
Catalysis and Chemical Reactions :
- A study by Amato et al. (1990) on the dipole moment analysis of Z-acrylonitrile derivatives, including derivatives of this compound, sheds light on the compound's role in understanding molecular structures and interactions. This has implications in the fields of physical chemistry and materials science (Amato, Scarlata, Curé, & Lumbroso, 1990).
Biological and Medicinal Applications :
- Matiichuk et al. (2022) explored the synthesis and anticancer properties of acrylonitrile derivatives, indicating potential applications in developing new anticancer drugs. This shows the compound's relevance in medicinal chemistry and drug development (Matiichuk et al., 2022).
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
It is known that similar compounds have been used in the synthesis of antitumor agents . This suggests that “(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile” may also have potential applications in cancer treatment.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile” are currently unknown. These properties are crucial for understanding the bioavailability of the compound, and further studies are needed to determine these characteristics .
Result of Action
Similar compounds have shown potential antitumor activity , suggesting that this compound may also have effects at the cellular level.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Eigenschaften
IUPAC Name |
(Z)-2-formyl-3-(furan-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4,6H/b7-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDACVGXCCPUBBA-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C=O)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



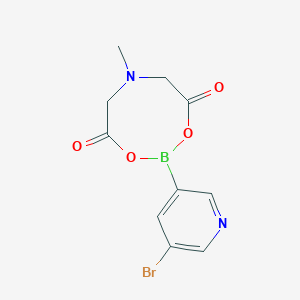
![2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3040306.png)
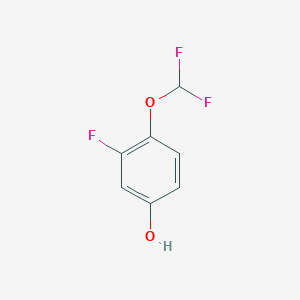

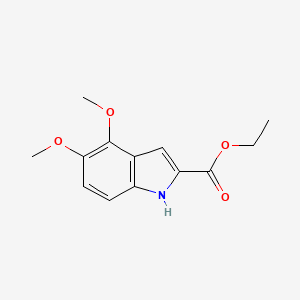
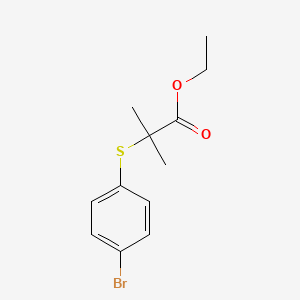
![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide](/img/structure/B3040312.png)





